molecular formula C7H14O4 B7802184 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 86992-57-6

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B7802184
CAS No.: 86992-57-6
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Description

(+)-2,3-O-Isopropylidene-L-threitol is a chiral organic compound derived from L-threitol. It is characterized by the presence of an isopropylidene group protecting the two hydroxyl groups on the 2nd and 3rd carbon atoms. This compound is often used in organic synthesis due to its unique stereochemistry and protective group functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,3-O-Isopropylidene-L-threitol typically involves the protection of L-threitol. One common method is the reaction of L-threitol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene acetal.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(+)-2,3-O-Isopropylidene-L-threitol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(+)-2,3-O-Isopropylidene-L-threitol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of fine chemicals and as a protective group in various synthetic processes.

Mechanism of Action

The mechanism of action of (+)-2,3-O-Isopropylidene-L-threitol involves its role as a chiral auxiliary or protecting group in organic synthesis. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

(+)-2,3-O-Isopropylidene-L-threitol can be compared with other similar compounds, such as:

    (+)-2,3-O-Isopropylidene-D-threitol: The enantiomer of the compound, differing in the stereochemistry at the chiral centers.

    2,3-O-Isopropylidene-D-glyceraldehyde: A related compound with a similar protective group but different backbone structure.

    1,25,6-Di-O-isopropylidene-D-mannitol: Another compound with multiple isopropylidene groups used for protection in synthesis.

The uniqueness of this compound lies in its specific stereochemistry and the protective functionality of the isopropylidene group, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964859
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86992-57-6, 50622-09-8
Record name rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86992-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50622-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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